molecular formula C7H11NO3 B14280626 Prop-2-en-1-yl (3-oxopropyl)carbamate CAS No. 164532-49-4

Prop-2-en-1-yl (3-oxopropyl)carbamate

Cat. No.: B14280626
CAS No.: 164532-49-4
M. Wt: 157.17 g/mol
InChI Key: ZXJDQMLKHHAXMM-UHFFFAOYSA-N
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Description

allyl (3-oxopropyl)carbamate , has the chemical formula C7H11NO3. It is a compound with interesting properties and applications.

Preparation Methods

Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the reaction of allylamine with ethyl chloroformate (ClCOOEt) under basic conditions. The reaction proceeds as follows:

Allylamine+Ethyl ChloroformateProp-2-en-1-yl (3-oxopropyl)carbamate\text{Allylamine} + \text{Ethyl Chloroformate} \rightarrow \text{Prop-2-en-1-yl (3-oxopropyl)carbamate} Allylamine+Ethyl Chloroformate→Prop-2-en-1-yl (3-oxopropyl)carbamate

Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine or sodium bicarbonate) as a catalyst.

Industrial Production: Industrial production methods may involve large-scale synthesis using similar principles. specific industrial processes and conditions may vary.

Chemical Reactions Analysis

Reactivity: Prop-2-en-1-yl (3-oxopropyl)carbamate can undergo various reactions:

    Hydrolysis: The compound can be hydrolyzed to yield allylamine and the corresponding carbamic acid.

    Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

Common Reagents:

    Ethyl Chloroformate: Used for carbamate formation.

    Triethylamine: Often employed as a base in the synthesis.

    Hydrochloric Acid (HCl): Used for hydrolysis.

Major Products: The major product of the reaction between allylamine and ethyl chloroformate is this compound itself.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug scaffold due to its reactivity and functional groups.

    Pesticide Development: Carbamates are used as insecticides and herbicides.

    Polymer Chemistry: For modifying polymer surfaces.

Mechanism of Action

The exact mechanism of action depends on the specific application. In medicinal contexts, it may interact with enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Prop-2-en-1-yl (3-oxopropyl)carbamate shares similarities with other carbamates, such as N-(Prop-2-en-1-yl)acetamide (CAS Number: 692-33-1). its unique structure sets it apart.

Remember that this compound’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation

Properties

CAS No.

164532-49-4

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

prop-2-enyl N-(3-oxopropyl)carbamate

InChI

InChI=1S/C7H11NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,5H,1,3-4,6H2,(H,8,10)

InChI Key

ZXJDQMLKHHAXMM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCC=O

Origin of Product

United States

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